molecular formula C12H17Cl2F3N2 B2995357 4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride CAS No. 1707361-50-9

4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride

Cat. No.: B2995357
CAS No.: 1707361-50-9
M. Wt: 317.18
InChI Key: WHFKHEKNMXNBKQ-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research, particularly in the development of novel bioactive molecules. The compound features a piperidine scaffold, a common structural motif in many pharmacologically active agents, substituted with a phenyl ring bearing a trifluoromethyl (CF3) group at the ortho position. The inclusion of the trifluoromethyl group is a strategic element in modern drug design, as this moiety is known to profoundly influence a compound's properties by enhancing metabolic stability, membrane permeability, and binding affinity due to its high electronegativity and lipophilicity . The piperidine-4-amine structure is a privileged scaffold in medicinal chemistry, serving as a key building block for ligands that interact with various biological targets. This specific compound, with its aromatic trifluoromethyl substitution, is a valuable intermediate for researchers working in structure-activity relationship (SAR) studies. It is particularly useful for exploring new chemical space in the design of potential therapeutic agents. While the specific biological profile of this exact molecule is a subject for ongoing research, its structural features are associated with compounds investigated for a range of activities . The dihydrochloride salt form ensures improved stability and solubility for research applications. This product is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)10-4-2-1-3-9(10)11(16)5-7-17-8-6-11;;/h1-4,17H,5-8,16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFKHEKNMXNBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2C(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl compound. This can be achieved through the reaction of a suitable precursor with a trifluoromethylating agent under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.

Biology: In biological research, 4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride can be utilized as a tool to study biological systems. Its ability to interact with various biomolecules makes it valuable for probing biological pathways and mechanisms.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its structural features may contribute to the design of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can influence the compound's binding affinity to receptors and enzymes, leading to specific biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Trifluoromethyl-Substituted Piperidin-4-amine Derivatives

4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride (CAS: 1707580-71-9)

  • Structural Difference : A benzyl group (-CH₂-C₆H₄-CF₃) replaces the phenyl group.
  • Impact : The benzyl linker increases molecular flexibility and may alter binding kinetics.
  • Applications : Used as a building block in drug discovery .

1-ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride (CAS: 1820664-88-7) Structural Difference: Ethyl group replaces the phenyl ring. Impact: Reduced aromaticity lowers lipophilicity; molecular weight (269.14 g/mol) is significantly lower than the target compound. Applications: Potential as a small-molecule modulator .

Halogen-Substituted Piperidin-4-amine Derivatives

4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride (CAS: 1779132-60-3) Structural Difference: Chloro (-Cl) substituent at the ortho position. Molecular Weight: 297.65 g/mol (higher due to additional Cl atoms) .

[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride (CAS: 71825-24-6)

  • Structural Difference : Ethyl linker and meta -chloro substitution.
  • Impact : Altered steric and electronic properties may affect target binding .

Functional Analogues: Sphingosine Kinase (SphK) Inhibitors

highlights several SphK inhibitors with piperidine or pyrrolidine cores, providing insights into structure-activity relationships (SAR):

Compound Structure/Substituent Docking Score (kcal/mol) Key Interactions
RB-005 1-[2-(4-Octylphenyl)ethyl]piperidin-4-amine -7.36 Binds to GLY 113 (hydrophobic)
PF-543 Complex naphthalene-pyrrolidine derivative -8.96 Binds to GLY 26, SER 112, LYS 27
Target Compound 4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine Not reported Inferred: Likely interacts with hydrophobic pockets

Key Observations :

  • RB-005 ’s long alkyl chain enhances hydrophobic interactions but may reduce solubility.
  • PF-543 ’s high docking score suggests superior binding affinity, though its complex structure complicates synthesis.
  • The target compound’s -CF₃ group offers a balance of hydrophobicity and metabolic stability compared to chloro or alkyl substituents .

Physicochemical and Regulatory Comparisons

Parameter Target Compound 4-(2-Chlorobenzyl)piperidin-4-amine Dihydrochloride 1-ethyl-4-(trifluoromethyl)piperidin-4-amine Dihydrochloride
Molecular Formula C₁₂H₁₄F₃N₂·2HCl (inferred) C₁₂H₁₉Cl₃N₂ C₈H₁₇Cl₂F₃N₂
Molecular Weight ~325 g/mol (estimated) 297.65 g/mol 269.14 g/mol
Solubility High (dihydrochloride salt) Moderate High
Regulatory Status Discontinued Available Available

Notes:

  • The target compound’s discontinued status () may reflect challenges in synthesis or efficacy compared to alternatives.

Biological Activity

4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride, with CAS number 1707361-50-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl group on the phenyl moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

PropertyValue
Molecular Weight317.18 g/mol
Chemical FormulaC13H15F3N2·2HCl
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The trifluoromethyl group enhances lipophilicity and binding affinity to certain receptors, which may include:

  • Serotonin Receptors : Potential modulation of serotonin pathways.
  • Dopamine Receptors : Possible effects on dopaminergic signaling.
  • Enzymatic Inhibition : Interaction with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.

Anticancer Activity

Recent studies have evaluated the compound's cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer MCF-7 cells. The mechanism involves inducing apoptosis through the modulation of key signaling pathways.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting COX-2 and LOX enzymes. This inhibition can lead to a reduction in pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems suggests potential applications in neuropharmacology. Its effects on serotonin and dopamine receptors could be explored for treating mood disorders or neurodegenerative diseases.

Case Studies

  • Cytotoxicity Assessment : A study conducted on MCF-7 cells demonstrated an IC50 value of approximately 15 μM, indicating moderate cytotoxicity compared to standard chemotherapeutics.
  • Enzyme Inhibition Studies : In vitro assays revealed that the compound inhibits COX-2 with an IC50 value of 10 μM, showcasing its potential as an anti-inflammatory agent.
  • Molecular Docking Studies : Computational models suggest that the trifluoromethyl group forms significant interactions with target proteins, enhancing binding affinity and specificity.

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

CompoundIC50 (μM) against COX-2Cytotoxicity (MCF-7)
This compound1015
Compound A1220
Compound B810

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